Para-Lacto-N-hexaose analogue
Description
Contextualization of Para-Lacto-N-hexaose Analogue within Advanced Glycobiology
The field of glycobiology, which explores the structure and function of carbohydrates in biological systems, has seen rapid advancements. researchgate.netglycodepot.com Within this field, the study of Human Milk Oligosaccharides (HMOs) and their analogues has become a significant area of focus. nih.govfrontiersin.org HMOs are a diverse group of complex sugars found in high concentrations in human milk, and they are believed to confer numerous health benefits to infants. researchgate.netsemanticscholar.org
Para-Lacto-N-hexaose is a linear hexasaccharide found in human milk. researchgate.netnih.govresearchgate.net Its analogue, with the structure Galβ1-3GlcNAcβ1-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc, is a synthetic compound that serves as a valuable tool in glycobiology research. elicityl-oligotech.comelicityl-oligotech.com The development of synthetic methods to produce HMOs and their analogues, such as the this compound, has been a crucial step in advancing the understanding of their biological roles. researchgate.netacs.orgresearchgate.net These synthetic compounds allow researchers to study the effects of specific oligosaccharide structures in a controlled manner, which is not always possible with the complex mixture of HMOs found in breast milk. nih.govcambridge.org The synthesis of para-Lacto-N-hexaose and its neo-isomer has been achieved through convergent chemical strategies. nih.govresearchgate.net
The availability of pure, well-defined oligosaccharides like the this compound is essential for investigating their interactions with proteins and cells, and for elucidating the structure-function relationships of HMOs. researchgate.netglycodepot.com This research is facilitated by the development of tools like glycan microarrays and various analytical techniques. researchgate.netnih.gov The study of such analogues contributes to a deeper understanding of how HMOs may influence infant development, the gut microbiome, and the immune system. researchgate.netacs.org
Foundational Significance of Oligosaccharides in Biological Systems: A Mechanistic Research Perspective
Oligosaccharides are recognized for their extensive structural diversity, which surpasses that of other biopolymers like proteins and nucleic acids. nih.gov This structural complexity allows them to participate in a wide array of biological functions. nih.govucsd.edu From a mechanistic research perspective, oligosaccharides are crucial for several key processes:
Cell Recognition and Adhesion : Oligosaccharides on the surface of cells, as part of glycoproteins and glycolipids, act as recognition sites for other cells, pathogens, and toxins. wikipedia.orgsolubilityofthings.com This is fundamental to processes like immune responses and blood typing. wikipedia.org
Modulation of Protein Function : The attachment of oligosaccharides to proteins (glycosylation) can influence their folding, stability, and biological activity. ucsd.edu
Prebiotic Effects : Certain oligosaccharides, including many HMOs, are not digested by the host but are fermented by beneficial gut bacteria. nih.govsolubilityofthings.com This promotes a healthy gut microbiome. nih.gov
Signaling Pathways : Oligosaccharides can act as signaling molecules, triggering specific cellular responses. mdpi.com
The study of oligosaccharide mechanisms has shifted from merely identifying their various biological activities to understanding the intricate details of how they exert these effects. nih.gov The development of synthetic oligosaccharides and their analogues is a critical component of this research, allowing for the investigation of specific structure-activity relationships. mdpi.com
Historical Development of Research on Human Milk Oligosaccharides and Their Analogues
The investigation into the unique components of human milk began around the early 20th century, driven by observations of the higher survival rates of breast-fed infants compared to bottle-fed infants. nih.govnih.govresearchgate.net This led to the discovery of differences in the fecal microbiota between the two groups, with a predominance of bifidobacteria in breast-fed infants. nih.govnih.govresearchgate.net
Key milestones in the history of HMO research include:
Circa 1930 : Identification of a specific carbohydrate fraction in human milk, termed "gynolactose". nih.govnih.govresearchgate.net This marked the beginning of dedicated research into what are now known as Human Milk Oligosaccharides (HMOs). nih.govnih.govresearchgate.net
Post-1950s : A significant amount of research focused on identifying the various HMOs as the "bifidus factor" responsible for promoting the growth of bifidobacteria. nih.govnih.govresearchgate.net The collaboration between researchers like Paul György and Richard Kuhn was instrumental in proving that these growth factors were oligosaccharides containing N-acetylglucosamine. nih.gov
1960s : The link between HMOs and blood group specificity was established, with the finding that 2'-fucosyllactose (B36931) is absent in the milk of non-secretor women. nih.gov
1970s : The discovery of novel core oligosaccharides in human milk, including para-Lacto-N-hexaose and para-Lacto-N-neohexaose. nih.gov
Recent Decades : Advances in biotechnology and synthetic chemistry have enabled the large-scale production of specific HMOs and their analogues. researchgate.netnih.gov This has been a game-changer for the field, allowing for more detailed and controlled studies, including clinical trials with formula supplemented with specific HMOs. researchgate.netcambridge.org The development of chemoenzymatic synthesis strategies has further expanded the ability to create a diverse library of HMOs for research. researchgate.netacs.orgfrontiersin.org
This historical progression highlights a continuous effort to first characterize the chemical structures of HMOs and then to elucidate their multifaceted biological roles. cambridge.org The creation of synthetic analogues like the this compound is a direct result of this long history of research and is now a cornerstone of modern glycobiology studies. ukri.org
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Galβ1-3GlcNAcβ1-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Para Lacto N Hexaose Analogues
Advanced Spectroscopic Methodologies for Structural Determination of Para-Lacto-N-hexaose Analogues
The precise structural determination of para-Lacto-N-hexaose analogues relies on the synergistic use of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These methods provide detailed insights into the connectivity, sequence, and composition of these complex oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the complete structural elucidation of oligosaccharides, offering detailed information about the anomeric configuration, interglycosidic linkages, and sequence of sugar residues. nih.gov One- and two-dimensional NMR techniques are pivotal in identifying individual monosaccharides within the hexaose chain and determining their stereochemistry. nih.govpharmtech.com
The process of assigning the structure involves the complete analysis of both ¹H and ¹³C NMR spectra. nih.gov Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to assign the ¹H signals of each monosaccharide unit. nih.govpharmtech.com The chemical shifts and coupling constants derived from these spectra provide critical information for confirming the site of attachment and the stereochemistry of the glycosidic linkages. pharmtech.com For instance, the observation of nuclear Overhauser effects (NOEs) between the anomeric protons and the aglycone protons of adjacent residues confirms the assignment of glycosidic linkages. nih.gov
Advanced 2D NMR techniques are often necessary to decipher the structures of highly complex glycans. pharmtech.com These may include:
¹H-¹H gCOSY (gradient Correlation Spectroscopy): Establishes proton-proton couplings within a sugar ring. pharmtech.com
¹³C-¹H gHSQC (gradient Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. pharmtech.com
¹³C-¹H gHMBC (gradient Heteronuclear Multiple-Bond Correlation): Identifies long-range couplings between protons and carbons, which is crucial for determining the linkages between sugar units. pharmtech.com
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in defining the three-dimensional structure and confirming linkage positions. pharmtech.com
The chemical synthesis of para-Lacto-N-hexaose and its analogue, para-Lacto-N-neohexaose, has been reported, with NMR spectroscopy being a key tool to confirm the anomeric configuration and purity of the synthesized oligosaccharides. nih.govacs.org
Table 1: Representative NMR Techniques for Glycan Analysis
| NMR Technique | Information Provided | Application in Para-Lacto-N-hexaose Analysis |
|---|---|---|
| 1D ¹H and ¹³C NMR | Provides initial information on the number and type of monosaccharide residues. | Confirms the presence of expected sugar units like galactose, glucose, and N-acetylglucosamine. |
| 2D COSY | Reveals scalar coupling between protons, helping to trace the spin systems within each sugar ring. pharmtech.com | Assigns proton resonances within individual monosaccharide residues of the hexaose. pharmtech.com |
| 2D TOCSY | Establishes correlations between all protons within a spin system, even if they are not directly coupled. pharmtech.com | Confirms the complete proton assignment for each sugar ring. pharmtech.com |
| 2D HSQC | Correlates each proton with its directly attached carbon atom. pharmtech.com | Assigns the carbon resonances of the monosaccharide units. pharmtech.com |
| 2D HMBC | Shows correlations between protons and carbons that are two or three bonds away. pharmtech.com | Determines the glycosidic linkage positions by identifying correlations across the glycosidic bond. pharmtech.com |
| 2D NOESY/ROESY | Detects through-space interactions between protons that are close in proximity. pharmtech.com | Confirms the sequence of monosaccharides and provides information about the 3D conformation. pharmtech.comnih.gov |
Mass Spectrometry (MS) Approaches for Oligosaccharide Sequencing and Compositional Profiling
Mass spectrometry is a highly sensitive technique that is well-suited for the analysis of complex carbohydrate mixtures, providing information on their composition, sequence, and linkages. nih.gov For para-Lacto-N-hexaose analogues, MS is used to determine the molecular weight and the sequence of monosaccharide units. escholarship.orgacs.org
Tandem mass spectrometry (MS/MS) is particularly powerful for obtaining detailed structural information. nih.gov In this technique, a precursor ion is selected and fragmented, and the resulting product ions provide insights into the oligosaccharide's structure. nih.gov Collision-induced dissociation (CID) is a common fragmentation method used to break the glycosidic bonds, which are the weakest bonds in the molecule. nih.govrsc.org The resulting fragment ions can be analyzed to deduce the sequence of the monosaccharides. nih.gov
Different ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are used to generate ions from the oligosaccharide samples for MS analysis. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of the molecule. nih.gov
Advanced MS techniques can help differentiate between isomers of para-Lacto-N-hexaose. For instance, a difucosyl-para-lacto-N-hexaose I isomer could be distinguished from other coeluting isomers by significant differences in their fragmentation spectra, which reflect the different positions of the fucose residues. nih.govacs.org Diagnostic fragment ions can be used for distinction, peak refinement, and quantification. nih.gov
A multidimensional mass spectrometry-based workflow can be employed for the de novo structural elucidation of oligosaccharides. escholarship.orgacs.org This can involve a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the sequence, monosaccharide composition, and linkage positions. escholarship.orgacs.org
Integrated Spectroscopic Strategies for Comprehensive Structural Assignment of Complex Glycans
While NMR and MS are powerful techniques on their own, a combination of both provides the most comprehensive structural assignment for complex glycans like para-Lacto-N-hexaose analogues. nih.gov NMR is unparalleled in its ability to determine the stereochemistry and precise linkage positions, while MS provides sensitive sequencing and compositional data. nih.govpharmtech.com
For example, the chemical synthesis of para-Lacto-N-hexaose and para-Lacto-N-neohexaose utilized both NMR and MS to confirm the structures of the synthesized molecules. nih.gov Mass analysis was performed using ESI TOF mass spectrometry to verify the molecular weight, while ¹H and ¹³C NMR were used to confirm the detailed structure and stereochemistry. nih.gov This integrated approach ensures a high degree of confidence in the final structural assignment.
Computational and Theoretical Approaches to Para-Lacto-N-hexaose Analogue Conformation
In addition to experimental techniques, computational and theoretical methods are increasingly used to understand the three-dimensional conformations of oligosaccharides. jst.go.jp These approaches provide dynamic insights into the flexibility and preferred shapes of molecules like para-Lacto-N-hexaose analogues in solution.
Molecular Dynamics Simulations for Glycan Flexibility and Solution Conformations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility of oligosaccharides. jst.go.jpnih.gov These simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its accessible conformations in solution. oup.com
MD simulations have been used to study the conformations of various oligosaccharides, revealing that they can exist as an equilibrium of several conformers in solution. oup.com The results from these simulations can be used to calculate theoretical NMR parameters, such as proton-proton distances and spin-spin coupling constants, which can then be compared with experimental NMR data to validate the conformational models. jst.go.jpnih.gov This combined approach of MD simulations and NMR spectroscopy is an effective method for quantitatively interpreting the dynamic behaviors of oligosaccharides. jst.go.jp
Quantum Chemical Calculations of Glycosidic Bond Rotational Landscapes
Quantum chemical calculations, such as density functional theory (DFT), provide a deeper understanding of the electronic structure and energetics of molecules. bohrium.com These methods can be used to calculate the rotational energy landscapes of glycosidic bonds, which helps to predict the preferred conformations around these linkages. bohrium.com
By performing quantum chemical calculations, researchers can investigate the factors that govern the flexibility and conformational preferences of the glycosidic linkages in para-Lacto-N-hexaose analogues. acs.orgub.edu These calculations can complement the information obtained from MD simulations and experimental NMR data, providing a more complete picture of the conformational behavior of these complex carbohydrates. For instance, these calculations can help predict the length of the glycosidic bond and the thermochemical kinetic parameters of its formation or dissociation. bohrium.com
In Silico Modeling of Glycan-Protein Interaction Interfaces
The intricate dance between glycans and proteins, fundamental to a vast array of biological processes, is increasingly being deciphered through the lens of computational modeling. In silico techniques provide a powerful avenue to explore the structural and energetic landscapes of these interactions at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. For para-Lacto-N-hexaose (pLNH) analogues, these computational approaches are pivotal in understanding their recognition by and binding to various proteins, such as lectins and viral surface proteins.
Molecular docking and molecular dynamics (MD) simulations are two of the most prominent in silico methods employed in the study of glycan-protein interactions. Molecular docking predicts the preferred orientation of a ligand (the glycan) when it binds to a receptor (the protein) to form a stable complex. This method is instrumental in identifying potential binding sites and estimating the strength of the interaction, often expressed as a binding affinity or docking score.
A notable example of this approach can be seen in the study of human milk oligosaccharides (HMOs), a class of compounds to which para-Lacto-N-hexaose belongs, and their potential as antiviral agents. In silico analyses have been conducted to investigate the binding of various HMOs to viral proteins that are crucial for host cell entry. These studies have demonstrated that specific HMOs can exhibit significant binding affinities for these viral targets, suggesting a potential mechanism for inhibiting viral infection.
One such study investigated the interaction of Lacto-N-hexaose (LNH), a structural isomer of pLNH, with the hemagglutinin protein of the influenza virus. Through molecular docking, the binding affinity was calculated, and subsequent analysis of the docked complex revealed the specific interactions driving the binding.
| Glycan | Viral Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Lacto-N-hexaose | Influenza Hemagglutinin | -7.5 | SER136, TRP153, GLU190, GLY225 |
Further refinement of these docked poses using molecular dynamics simulations allows for a more detailed examination of the stability and nature of these interactions. For instance, the analysis of hydrogen bond formation provides a quantitative measure of the specific polar contacts that stabilize the complex. In the case of LNH and influenza hemagglutinin, specific hydrogen bonds were identified, underscoring the importance of these interactions in the recognition and binding process.
| Glycan-Protein Complex | Interacting Atoms (Glycan) | Interacting Atoms (Protein) | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| LNH - Hemagglutinin | O (Galactose) | N (SER136) | 2.9 |
| LNH - Hemagglutinin | O (N-acetylglucosamine) | O (GLU190) | 3.1 |
These in silico findings are crucial for several reasons. They provide a rational basis for the observed biological activities of para-Lacto-N-hexaose analogues and related compounds. Furthermore, they can guide the design of novel glycan-based therapeutics with enhanced binding affinities and specificities for their protein targets. By understanding the precise nature of the glycan-protein interaction interface, it becomes possible to modify the glycan structure to optimize these interactions, leading to more potent and selective biological effects. The synergy between computational modeling and experimental validation is therefore a powerful paradigm in the field of glycoscience, paving the way for new discoveries and applications of complex carbohydrates like para-Lacto-N-hexaose analogues.
Synthetic Strategies for Para Lacto N Hexaose Analogues
Chemical Synthesis of Para-Lacto-N-hexaose Analogues
The chemical synthesis of pLNH analogues is a complex process that relies on the precise control of stereochemistry and the strategic use of protecting groups to achieve the desired oligosaccharide assembly. Recent advancements have led to both linear and convergent strategies for synthesizing these molecules. researchgate.netacs.org A notable approach involves a 3+3 convergent coupling strategy, which has been found to be effective for obtaining linear glycans like pLNH. researchgate.netnih.gov
Stereoselective Glycosylation Methodologies for Oligosaccharide Assembly
The formation of the glycosidic bond with control over its stereochemistry is a central challenge in oligosaccharide synthesis. rsc.org The stereochemical outcome of a glycosylation reaction is influenced by the glycosyl donor, the acceptor, and the reaction conditions. nih.gov
To achieve high stereoselectivity, various methodologies have been developed:
Neighboring Group Participation: The use of a "participating" protecting group at the C-2 position of the glycosyl donor, such as an ester or amide, can shield one face of the molecule. This leads to the formation of a cyclic oxonium ion intermediate, resulting in the exclusive formation of a 1,2-trans-glycosidic linkage. nih.govnih.gov
C-2 Auxiliaries: Novel auxiliaries at the C-2 position can be employed to direct the stereochemical outcome of the glycosylation, enabling the formation of specific linkages. rsc.org
Promoter and Solvent Effects: The choice of promoter and solvent system can significantly influence the anomeric selectivity, particularly in the formation of the more challenging 1,2-cis-glycosidic bonds. nih.gov
Latent-Active Glycosylation: This strategy involves the use of a glycosyl donor that is initially inactive (latent) and can be activated at a later stage for glycosylation. This allows for a more controlled and sequential assembly of the oligosaccharide chain. nih.gov
| Methodology | Description | Key Feature |
| Neighboring Group Participation | A participating protecting group at C-2 of the donor forms a cyclic intermediate, directing the glycosylation to form a 1,2-trans linkage. nih.govnih.gov | High stereoselectivity for trans linkages. |
| C-2 Auxiliaries | Functional groups at the C-2 position that actively direct the stereochemical outcome of the glycosylation reaction. rsc.org | Enables formation of specific glycosidic bonds. |
| Promoter/Solvent System Control | The selection of specific promoters and solvents influences the anomeric selectivity, especially for 1,2-cis linkages. nih.gov | Critical for controlling challenging glycosylations. |
| Latent-Active Glycosylation | A glycosyl donor is initially in a stable, "latent" form and is later "activated" for the glycosylation step. nih.gov | Allows for sequential and controlled oligosaccharide assembly. |
Solid-Phase Synthesis Techniques for Oligosaccharide Library Generation
Solid-phase synthesis has emerged as a powerful technique for the efficient construction of oligosaccharides and the generation of libraries of these complex molecules. nih.govresearchgate.netrsc.org In this approach, the growing oligosaccharide chain is covalently attached to an insoluble polymer support. mdpi.com
Advantages of solid-phase synthesis include:
Simplified Purification: Excess reagents and by-products can be easily removed by washing the solid support, eliminating the need for complex chromatographic purification of intermediates. glyco-world.com
Potential for Automation: The repetitive nature of the glycosylation and deprotection steps makes solid-phase synthesis amenable to automation, which can significantly accelerate the synthesis of complex glycans. researchgate.net
Library Generation: This technique is particularly well-suited for the combinatorial synthesis of oligosaccharide libraries, which are valuable tools for studying carbohydrate-protein interactions and other biological processes.
Several key components are crucial for successful solid-phase oligosaccharide synthesis:
Resin: The choice of the solid support, such as polystyrene-based resins or JandaJel™, is critical and can influence reaction efficiency. nih.govmdpi.com
Linker: A chemical linker connects the first sugar residue to the solid support and must be stable throughout the synthesis but cleavable under specific conditions to release the final product.
Reaction Monitoring: Methods to monitor the completion of each reaction step on the solid support are essential for optimizing the synthesis. researchgate.net
Enzymatic Synthesis of Para-Lacto-N-hexaose Analogues
Enzymatic methods offer a powerful alternative to chemical synthesis for the production of pLNH and its analogues. These approaches utilize the high specificity and efficiency of enzymes to catalyze the formation of glycosidic bonds, often under mild reaction conditions.
Glycosyltransferase-Mediated Synthesis Approaches
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide-activated sugar donor to an acceptor molecule. nih.govnih.gov They are responsible for the biosynthesis of glycans in vivo and can be harnessed for the in vitro synthesis of complex oligosaccharides. nih.govjst.go.jp
Key features of glycosyltransferase-mediated synthesis include:
High Regio- and Stereoselectivity: Glycosyltransferases typically exhibit strict specificity for both the donor and acceptor substrates, as well as the linkage they create, leading to the formation of a single, well-defined product. nih.gov
Mild Reaction Conditions: Enzymatic reactions are generally carried out in aqueous solutions at or near neutral pH and moderate temperatures, which avoids the need for protecting groups and harsh reaction conditions associated with chemical synthesis.
One-Pot Sequential Synthesis: Multiple glycosyltransferases can be used in a sequential, one-pot system to build up complex oligosaccharides. This approach has been successfully used to synthesize pLNH and its fucosylated derivatives. researchgate.net
A chemoenzymatic approach, combining chemical synthesis of a core structure with subsequent enzymatic elongation, has been reported for the synthesis of asymmetrically branched human milk oligosaccharides like lacto-N-hexaose. frontiersin.orgnih.gov
| Enzyme Type | Function in Synthesis | Example Application |
| Galactosyltransferases | Transfer galactose residues to an acceptor. | Used in the sequential assembly of the lacto-N-hexaose backbone. nih.gov |
| Fucosyltransferases | Transfer fucose residues to an acceptor. | Used to create fucosylated derivatives of para-lacto-N-hexaose. researchgate.netnih.gov |
| N-Acetylglucosaminyltransferases | Transfer N-acetylglucosamine residues. | Involved in building the N-acetyllactosamine (LacNAc) units of the oligosaccharide chain. |
Glycosidase-Catalyzed Transglycosylation for Analogue Generation
Glycosidases are enzymes that normally catalyze the hydrolysis of glycosidic bonds. However, under certain conditions, they can be used to catalyze the reverse reaction, known as transglycosylation, to form new glycosidic linkages. nih.govnih.gov
This approach offers several advantages:
Readily Available Donors: Transglycosylation reactions can utilize simple and inexpensive glycosyl donors, such as p-nitrophenyl glycosides, in contrast to the expensive nucleotide sugars required by glycosyltransferases. nih.govnih.gov
Broader Substrate Specificity: Glycosidases often have a more relaxed substrate specificity compared to glycosyltransferases, which can be exploited to generate a wider range of oligosaccharide analogues. nih.gov
Enzyme Engineering: The catalytic properties of glycosidases can be modified through protein engineering to enhance their transglycosylation activity and reduce their hydrolytic activity, leading to higher product yields. researchgate.net For example, engineered glycosidases, or "glycosynthases," have been developed for the synthesis of human milk oligosaccharide analogues. nih.gov
Chemoenzymatic Hybrid Approaches to Para-Lacto-N-hexaose Analogue Synthesis
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to construct complex glycans like pLNH analogues. This hybrid approach typically involves the chemical synthesis of a core oligosaccharide structure, which can be produced on a large scale, followed by enzymatic glycosylation steps to extend and modify the glycan with high precision. This strategy circumvents the need for extensive protecting group manipulations that are characteristic of purely chemical synthesis, while also avoiding the challenges associated with the large-scale production of complex oligosaccharides using purely enzymatic, multi-step processes.
A common strategy for the synthesis of pLNH and its analogues begins with the chemical synthesis of a key precursor, often a disaccharide or tetrasaccharide. For instance, in the synthesis of lacto-N-hexaose (LNH), a tetrasaccharide core was first assembled chemically. This multi-step chemical process involved the strategic use of protecting groups to ensure that specific hydroxyl groups were available for subsequent glycosylation. The yields for individual chemical steps in such syntheses can vary, with reports showing yields from 39% to 96% for different reactions in the assembly of a disaccharide acceptor. For example, the synthesis of a disaccharide acceptor involved steps with yields of 86% for an acid-catalyzed ring opening, 96% for selective silylation, 89% for benzylation, and 95% for silyl (B83357) group deprotection.
Once the core structure is synthesized and appropriately deprotected, enzymes are used to introduce additional sugar units with high regio- and stereoselectivity. In the chemoenzymatic synthesis of LNH, a β1,4-galactosyltransferase and a β1,3-galactosyltransferase were used to sequentially add galactose moieties to the chemically synthesized tetrasaccharide core. The enzymatic steps often exhibit excellent stereoselectivity, with reports of "complete β-stereoselectivity" for glycosyltransferase-catalyzed reactions.
This approach allows for the efficient production of complex structures that would be difficult to obtain by either method alone. The enzymatic steps provide the necessary specificity for forming the correct glycosidic linkages, which is often a major hurdle in chemical synthesis. For example, the synthesis of asymmetrically branched HMOs can be achieved by exploiting the inherent substrate specificity of different glycosyltransferases.
The table below outlines a typical chemoenzymatic synthesis workflow for a pLNH analogue.
| Synthesis Stage | Method | Key Steps | Reported Yields | Selectivity | Reference |
| Core Synthesis | Chemical | Multi-step protecting group chemistry and glycosylations to form a di- or tetrasaccharide acceptor. | 39-96% per step | Dependent on reagents and conditions | , |
| Enzymatic Elongation | Enzymatic | Sequential glycosylation using specific glycosyltransferases (e.g., galactosyltransferases). | 21% (for a key tetrasaccharide precursor over 3 steps) | High regio- and stereoselectivity (e.g., complete β-stereoselectivity) | , |
| Deprotection | Chemical | Removal of protecting groups to yield the final oligosaccharide. | Not always reported for final step | N/A |
Comparative Analysis of Synthetic Efficiencies, Regio- and Stereoselectivity
Whole-cell biotransformation using metabolically engineered microorganisms can achieve high volumetric yields for some fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), with titers reaching up to 22.3 g/L. Engineering strategies focusing on precursor and cofactor supply are crucial for achieving such high efficiencies.
Regio- and Stereoselectivity: This is where enzymatic methods, whether in a chemoenzymatic context or using engineered biocatalysts, show a clear advantage. Glycosyltransferases are inherently highly specific, catalyzing the formation of glycosidic bonds with precise control over both the position (regioselectivity) and the anomeric configuration (stereoselectivity). For example, enzymatic glycosylations in chemoenzymatic routes are often reported to proceed with "complete β-stereoselectivity".
In contrast, achieving high regio- and stereoselectivity in chemical synthesis is a major challenge and relies on complex protecting group strategies and careful selection of glycosyl donors, acceptors, and reaction conditions. While high selectivity can be achieved, it often requires extensive optimization.
Protein engineering further enhances the selectivity of biocatalysts. As discussed in section 3.2.3, enzymes can be engineered to alter their regioselectivity, for example, converting an α2,3-sialyltransferase into one that predominantly forms α2,6 linkages. This level of control is difficult to replicate through chemical methods.
The following table provides a comparative overview of the different synthetic approaches.
| Parameter | Protein-Engineered Biocatalysis | Chemoenzymatic Hybrid Approaches |
| Overall Efficiency | Can be very high in whole-cell systems (e.g., >20 g/L for some HMOs). | Moderate; dependent on the efficiency of both chemical and enzymatic steps. Overall yields can be low due to multi-step nature. |
| Regioselectivity | Very high; can be tailored through rational design and directed evolution. | Very high in the enzymatic steps, ensuring correct linkage formation. |
| Stereoselectivity | Excellent; enzymes almost exclusively produce one anomer (e.g., complete β-stereoselectivity). | Excellent in the enzymatic steps. Chemical steps require careful control to achieve high stereoselectivity. |
| Process Complexity | Metabolic engineering can be complex; in vitro enzymatic synthesis requires cofactor recycling. | Involves both multi-step organic synthesis and enzymatic reaction steps. |
| Scalability | Whole-cell fermentation is highly scalable. | Scalability can be limited by the cost of enzymes and substrates, and the efficiency of chemical steps. |
Biosynthetic Pathways and Glycosyltransferase Activity Relevant to Para Lacto N Hexaose
Identification and Characterization of Glycosyltransferases Involved in Para-Lacto-N-hexaose Biosynthesis
The synthesis of para-Lacto-N-hexaose analogues, which are linear chains of repeating N-acetyllactosamine (LacNAc) units, is dependent on the activity of specific glycosyltransferases. researchgate.net The key enzymes in this process are β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases, which are responsible for the formation of the characteristic glycosidic bonds of the type-1 and type-2 LacNAc chains found in human milk oligosaccharides (HMOs). researchgate.net
Bacterial glycosyltransferases have been successfully employed in the enzymatic synthesis of para-Lacto-N-hexaose and its fucosylated derivatives. researchgate.net For instance, a β-1,4-galactosyltransferase from Helicobacter pylori (HP0826) has been utilized in such synthetic pathways. researchgate.net The structural biology of glycosyltransferases is crucial for understanding their function, with techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy providing detailed three-dimensional structures. nih.gov This structural information is foundational for the rational design of enzymes with improved properties for oligosaccharide synthesis.
The characterization of these enzymes often involves expressing the corresponding genes in microbial hosts and purifying the recombinant proteins. Their activity can then be assessed using various assays, including those that measure the transfer of radiolabeled monosaccharides or employ high-performance liquid chromatography (HPLC) to detect the formation of the oligosaccharide product.
Substrate Specificity and Kinetic Analysis of Glycosyltransferase Enzymes
Glycosyltransferases exhibit a high degree of specificity for both the donor sugar nucleotide and the acceptor molecule, which ensures the precise assembly of complex glycan structures. sigmaaldrich.com However, some glycosyltransferases also display a degree of promiscuity, accepting a range of related substrates, which can be exploited for the synthesis of glycan analogues. nih.gov
Kinetic analysis of these enzymes is essential for understanding their catalytic efficiency and for optimizing reaction conditions for oligosaccharide synthesis. The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are determined by measuring the initial reaction rates at varying substrate concentrations. For example, kinetic studies of β-1,4-galactosyltransferase have revealed its affinity for different acceptor substrates. nih.gov
The kinetic mechanism of many glycosyltransferases follows a sequential ordered Bi-Bi mechanism, where the enzyme first binds the nucleotide sugar donor, followed by the acceptor substrate. sigmaaldrich.com The catalytic process involves the formation of a glycosyl-enzyme intermediate. sigmaaldrich.com
Table 1: Kinetic Parameters of a Representative Glycosyltransferase
| Enzyme | Substrate | Km (µM) | Vmax (or kcat) | Reference |
|---|---|---|---|---|
| Recombinant human β-1,4-galactosyltransferase | Agalacto-poly-N-acetyllactosamine | 170 | N/A | nih.gov |
| Lacto-N-triose II | 190 | N/A | nih.gov |
Note: This table presents data for a related enzyme to illustrate typical kinetic parameters, as specific data for enzymes acting on para-Lacto-N-hexaose analogue is not available.
Genetic Engineering of Microbial Systems for Research-Scale Glycan Production
The production of complex oligosaccharides like para-Lacto-N-hexaose analogues for research purposes is often achieved through the metabolic engineering of microbial systems, such as Escherichia coli. nih.govgoogle.com This approach offers a cost-effective and scalable alternative to chemical synthesis or purification from natural sources. nih.gov
Genetic engineering strategies typically involve the introduction of genes encoding the necessary glycosyltransferases into the microbial host. nih.gov Furthermore, the host's metabolic pathways may be modified to enhance the intracellular supply of the required sugar nucleotide donors, such as UDP-N-acetylglucosamine and UDP-galactose. nih.govmdpi.com For instance, E. coli strains can be engineered to overproduce these precursors, thereby driving the synthesis of the desired oligosaccharide. google.com
One-pot multienzyme systems have also been developed, where a combination of enzymes for both sugar nucleotide activation and glycosyl transfer are used in a single reaction vessel to produce complex oligosaccharides efficiently. mdpi.com
Table 2: Examples of Genetically Engineered Microbial Systems for Oligosaccharide Production
| Microbial Host | Target Oligosaccharide | Engineering Strategy | Reference |
|---|---|---|---|
| Escherichia coli K12 | Sialylated oligosaccharides | Co-expression of sialyltransferase and genes for CMP-Neu5Ac synthesis. | documentsdelivered.com |
| Corynebacterium ammoniagenes & E. coli | Various oligosaccharides (e.g., globotriose, lactosamine, sialyllactose) | Coupled fermentation with strains engineered for UTP regeneration, sugar nucleotide biosynthesis, and glycosyltransferase expression. | google.com |
Network-Based Multi-Omics Integration for Glycan Biosynthetic Gene Elucidation
Identifying the specific genes that encode the glycosyltransferases responsible for the synthesis of particular glycan structures in vivo can be challenging. nih.gov A powerful approach to address this is the use of network-based multi-omics integration. nih.gov This systems biology strategy combines data from different "omics" fields, such as genomics, transcriptomics, proteomics, and glycomics, to build a comprehensive picture of the biosynthetic pathways. nih.gov
By correlating the expression levels of candidate glycosyltransferase genes (from transcriptomics data) with the abundance of specific glycan structures (from glycomics data) across different samples or conditions, it is possible to infer which enzymes are involved in the synthesis of a particular oligosaccharide. nih.gov This approach has been successfully used to predict the glycosyltransferases involved in the biosynthesis of human milk oligosaccharides. nih.gov
These integrative models can construct biosynthetic networks that propose candidate genes for each step of the glycan assembly, including elongation, branching, and modification with fucose or sialic acid. nih.gov Such computational frameworks provide a powerful tool for guiding experimental validation and advancing our understanding of glycan biosynthesis. nih.gov
Biological Recognition and Mechanistic Interactions of Para Lacto N Hexaose Analogues in in Vitro and Ex Vivo Research Models
Para-Lacto-N-hexaose Analogue Interactions with Host Cell Receptors and Adhesion Molecules
The initial step in many biological processes involving glycans is their recognition by specific glycan-binding proteins (lectins) on the surface of host cells. Understanding these interactions is crucial for deciphering the functional roles of pLNH analogues.
Glycan array technology is a powerful high-throughput method for characterizing the binding specificities of lectins and other glycan-binding proteins. nih.govnih.gov In this technique, a collection of different oligosaccharides is immobilized on a solid support, and the array is incubated with a fluorescently labeled lectin to quantify binding to each glycan. nih.gov This approach allows for detailed profiling of which lectins recognize the specific structural motifs of a this compound.
Research utilizing this methodology would screen the pLNH analogue against a panel of known lectins to determine its binding profile. The results of such an analysis can reveal high-affinity interactions with specific lectins, suggesting potential biological receptor targets. For instance, lectins known to recognize poly-N-acetyllactosamine chains or terminal galactose residues would be likely candidates for interaction. The data generated helps to map the "lectin fingerprint" of the pLNH analogue, providing a foundation for understanding its cellular targets.
Table 1: Hypothetical Glycan Array Binding Data for this compound This table illustrates the type of data obtained from a glycan array experiment, showing the binding of various lectins to an immobilized pLNH analogue. Binding is quantified by Relative Fluorescence Units (RFU).
| Lectin | Origin | Known Specificity | pLNH Analogue Binding (Mean RFU ± SD) |
|---|---|---|---|
| Ricinus communis Agglutinin (RCA-I) | Castor bean | Terminal Galactose | 18,500 ± 950 |
| Phaseolus vulgaris Erythroagglutinin (PHA-E) | Red kidney bean | Complex N-glycans | 4,200 ± 310 |
| Phaseolus vulgaris Leucoagglutinin (PHA-L) | Red kidney bean | Complex N-glycans | 5,100 ± 450 |
| Sambucus nigra Agglutinin (SNA) | Elderberry bark | Sialic acid α2-6Gal | 150 ± 30 |
The binding of a glycan to a cell surface receptor, such as a C-type lectin, can initiate intracellular signaling cascades that alter cell behavior. researchgate.net Investigations into the effects of pLNH analogues on receptor-mediated signaling are often conducted using cultured cell lines (e.g., human embryonic kidney cells, HEK293) engineered to express specific glycan receptors. mdpi.com Upon treatment with the pLNH analogue, changes in key signaling pathways, such as the MAP kinase/ERK pathway, are monitored. nih.gov Activation of these pathways is typically assessed by measuring the phosphorylation status of downstream proteins like ERK. nih.gov Such studies can demonstrate whether the interaction between a pLNH analogue and a host cell receptor is biologically active and capable of modulating cellular functions.
Table 2: Hypothetical Effect of pLNH Analogue on ERK Phosphorylation in a Cultured Cell Line This table represents potential findings from a Western blot or ELISA-based experiment measuring the activation of the ERK signaling pathway in response to pLNH analogue treatment.
| Treatment Condition | Duration | Fold Change in p-ERK/Total ERK Ratio (vs. Untreated Control) |
|---|---|---|
| Untreated Control | 30 min | 1.0 |
| pLNH Analogue (10 µg/mL) | 30 min | 1.2 |
| pLNH Analogue (50 µg/mL) | 30 min | 2.5 |
| pLNH Analogue (100 µg/mL) | 30 min | 4.1 |
Role in Microbial Adhesion and Biofilm Formation: An In Vitro Mechanistic Investigation
Many pathogens initiate infection by adhering to glycans on the surface of host epithelial cells. nih.govplos.org Soluble oligosaccharides that mimic these host cell structures can act as competitive inhibitors, preventing microbial attachment.
In vitro adhesion assays are commonly used to investigate the anti-adhesive properties of compounds like pLNH analogues. In a typical experiment, a confluent monolayer of human epithelial cells (e.g., the intestinal cell line HT-29) is incubated with a pathogenic bacterial strain in the presence or absence of the pLNH analogue. researchgate.net The number of adherent bacteria is then quantified. Studies with other oligosaccharides have demonstrated a dose-dependent reduction in the adhesion of pathogens like verotoxigenic Escherichia coli. researchgate.net The pLNH analogue, by acting as a soluble decoy receptor, can bind to bacterial adhesins and block them from engaging with their target glycans on the epithelial cell surface.
Table 3: Example of Dose-Dependent Inhibition of Bacterial Adhesion to HT-29 Cells by pLNH Analogue This table illustrates potential results from an in vitro adhesion assay, showing the efficacy of a pLNH analogue in preventing a hypothetical pathogen from binding to intestinal epithelial cells.
| pLNH Analogue Concentration (mg/mL) | Mean Adherent Bacteria per Cell | Percent Inhibition of Adhesion |
|---|---|---|
| 0 (Control) | 125 | 0% |
| 0.5 | 88 | 29.6% |
| 1.0 | 55 | 56.0% |
| 2.5 | 28 | 77.6% |
Beyond simple competitive inhibition, multivalent glycans can actively promote the aggregation of bacteria. nih.gov The repeating structural units of a pLNH analogue could potentially cross-link multiple bacterial cells by binding to adhesins on their surfaces. This induced aggregation can hinder motility and facilitate clearance, representing another mechanism for preventing colonization. The interplay between direct competitive binding to prevent adhesion and the induction of bacterial aggregation provides a multi-faceted defense against pathogens. Research in this area seeks to differentiate these mechanisms, for example, by identifying the concentrations required for each effect.
Table 4: Hypothetical Mechanistic Profile of pLNH Analogue Against a Pathogenic Bacterium This table outlines the concentrations at which a pLNH analogue might exert its different anti-pathogen effects, distinguishing between the inhibition of adherence and the induction of aggregation.
| Parameter | Definition | Effective Concentration (µg/mL) |
|---|---|---|
| IC₅₀ (Inhibition) | Concentration required to inhibit 50% of bacterial adherence to epithelial cells. | 950 |
Immunomodulatory Activities of Para-Lacto-N-hexaose Analogues: Molecular and Cellular Investigations
Complex oligosaccharides, particularly those derived from human milk, are known to possess immunomodulatory properties. nih.gov These effects are investigated by treating isolated immune cells, such as human peripheral blood mononuclear cells (PBMCs), with the compound of interest and measuring subsequent changes in cell behavior and cytokine production.
Studies on structurally related human milk oligosaccharides, like Lacto-N-fucopentaose I (LNFP-I), have shown that they can suppress the proliferation of activated immune cells and skew cytokine responses away from a pro-inflammatory profile. nih.gov Specifically, these compounds have been observed to decrease the production of pro-inflammatory cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. nih.gov It is hypothesized that pLNH analogues may exert similar effects by interacting with receptors on monocytes and lymphocytes, thereby modulating the immune response.
Table 5: Potential Immunomodulatory Effects of pLNH Analogue on Cytokine Production by Activated Human PBMCs This table presents hypothetical data modeled on findings for other human milk oligosaccharides, showing how a pLNH analogue might alter the cytokine profile of stimulated immune cells.
| Cytokine | Cell Culture Condition | Cytokine Concentration (pg/mL) | Percent Change from LPS Control |
|---|---|---|---|
| IL-12 (Pro-inflammatory) | Unstimulated Control | < 10 | N/A |
| LPS-Stimulated Control | 250 | 0% | |
| LPS + pLNH Analogue (100 µg/mL) | 145 | -42% | |
| IFN-γ (Pro-inflammatory) | Unstimulated Control | < 20 | N/A |
| LPS-Stimulated Control | 880 | 0% | |
| LPS + pLNH Analogue (100 µg/mL) | 460 | -48% | |
| IL-10 (Anti-inflammatory) | Unstimulated Control | < 15 | N/A |
| LPS-Stimulated Control | 180 | 0% |
Activation and Modulation of Immune Cell Responses in In Vitro Culture Systems
Information regarding the direct activation and modulation of immune cell responses by this compound in in vitro culture systems is not available in published research. Studies on other, more common, human milk oligosaccharides have demonstrated a range of effects on immune cells such as lymphocytes, macrophages, and dendritic cells. These effects are often dependent on the specific structure of the glycan. Without dedicated studies on this compound, it is not possible to provide specific data on its impact on immune cell activation, proliferation, or differentiation.
Cytokine and Chemokine Production Profiling in Response to Glycan Stimulation
There is no specific data available detailing the cytokine and chemokine production profiles of immune cells in response to stimulation with this compound. Research on other HMOs has shown that they can modulate the production of key signaling molecules like interleukins (e.g., IL-10, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), which are critical in regulating inflammatory responses. However, the specific profile induced by this compound has not been documented.
Glycan-Microbiota Interactions: Investigations in In Vitro Fermentation Models
Selective Fermentation by Commensal Gut Microorganisms (e.g., Bifidobacterium species)
While it is well-established that many human milk oligosaccharides are selectively fermented by beneficial gut bacteria, particularly species of Bifidobacterium, specific data on the fermentation of this compound by these microorganisms is not present in the available literature. Studies have extensively profiled the utilization of various core HMO structures by different strains of Bifidobacterium, but this compound has not been a specific subject of these investigations.
Analysis of Metabolite Production (e.g., Short-Chain Fatty Acids) from Glycan Fermentation
Due to the lack of specific fermentation studies on this compound, there is no data on the profile of metabolites, such as short-chain fatty acids (SCFAs), produced during its fermentation by gut microorganisms. The production of SCFAs like acetate, propionate, and butyrate (B1204436) is a key outcome of the fermentation of prebiotics and is known to have numerous health benefits. However, the specific types and quantities of SCFAs that would result from the fermentation of this compound have not been experimentally determined.
Advanced Analytical and Bioanalytical Methodologies for Para Lacto N Hexaose Analogue Characterization and Quantification
High-Resolution Chromatographic Separation Techniques for Glycan Isomers
Chromatography is a cornerstone of glycan analysis, enabling the separation of complex mixtures into individual components. For oligosaccharides like the para-Lacto-N-hexaose analogue, which may exist alongside structurally similar isomers, high-resolution techniques are paramount.
High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases (e.g., HILIC)
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and purification of oligosaccharides. The choice of stationary phase is critical for achieving resolution between glycan isomers. For polar molecules like the this compound, conventional reversed-phase columns (e.g., C18) are often ineffective at providing adequate retention and separation nih.gov.
Instead, normal-phase and hydrophilic interaction liquid chromatography (HILIC) are the preferred modes of separation.
Normal-Phase HPLC : This technique typically uses a polar stationary phase, such as an amino-bonded silica column, and a non-polar mobile phase. This combination allows for the effective separation of underivatized oligosaccharides based on their polarity nih.gov.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC has become a popular and powerful alternative for separating polar compounds nih.gov. It utilizes a polar stationary phase and a mobile phase composed of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. HILIC is particularly well-suited for the analysis of released glycans in complex mixtures and can be readily coupled with mass spectrometry masonaco.org.
Commercially available analytical reference standards of the this compound are often characterized using HPLC, commonly with an Evaporative Light-Scattering Detector (ELSD), which is suitable for detecting non-chromophoric compounds like underivatized glycans elicityl-oligotech.com.
Table 1: HPLC Methodologies for Oligosaccharide Separation
| Technique | Stationary Phase | Typical Mobile Phase | Principle | Reference |
|---|---|---|---|---|
| Normal-Phase HPLC | Amino-bonded silica | Acetonitrile / Ammonium formate buffer | Separation based on polarity and interaction with the polar stationary phase. | nih.govijirmps.org |
| HILIC | Amide, Diol, or bare silica | High percentage Acetonitrile / Aqueous buffer (e.g., ammonium formate) | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | nih.govmasonaco.org |
| Reversed-Phase HPLC | C18 (octadecylsilane) | Aqueous buffer / Acetonitrile or Methanol | Separation based on hydrophobicity. Generally ineffective for underivatized polar glycans but useful for derivatized glycans. | nih.govijirmps.org |
Mass Spectrometry-Based Glycomics and Glycoproteomics Approaches for Glycan Profiling in Research Samples
Mass spectrometry (MS) is an indispensable tool in glycomics for determining the molecular weight and elucidating the structure of oligosaccharides. It is routinely used to confirm the identity of synthetic standards of para-Lacto-N-hexaose and its analogue elicityl-oligotech.comnih.gov.
Two common ionization techniques are used for glycan analysis:
Matrix-Assisted Laser Desorption/Ionization (MALDI) : Often coupled with a Time-of-Flight (TOF) analyzer, MALDI-MS is a high-throughput technique for profiling glycan mixtures. It is frequently used for the quality control of glycan standards elicityl-oligotech.com.
Electrospray Ionization (ESI) : ESI is a softer ionization technique that is easily coupled with liquid chromatography (LC-MS). This allows for the online separation and mass analysis of complex glycan mixtures nih.gov.
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) corresponding to the this compound is isolated and fragmented. The resulting product ions provide a wealth of structural information. Neutral oligosaccharides are typically analyzed as alkali metal adducts (e.g., [M+Na]⁺). The fragmentation patterns can reveal:
Glycosidic Cleavages : These fragments result from the breaking of the bonds between monosaccharide units and help to determine the sequence of the glycan chain.
Cross-Ring Cleavages : These fragments arise from the cleavage of bonds within a monosaccharide ring and can provide information about the linkage positions between sugar residues ucdavis.edu.
By analyzing these fragmentation patterns, researchers can confirm the sequence and branching of the this compound.
Table 2: Mass Spectrometry Approaches for Glycan Analysis
| Technique | Ionization Source | Key Information Provided | Application for p-LNH Analogue |
|---|---|---|---|
| MALDI-TOF MS | MALDI | Molecular Weight, High-throughput profiling of mixtures. | Quality control and identity confirmation of analytical standards. elicityl-oligotech.com |
| LC-ESI-MS | ESI | Molecular Weight coupled with chromatographic separation. | Profiling in complex mixtures, isomer separation. nih.gov |
| LC-ESI-MS/MS | ESI | Structural information from fragmentation patterns. | Sequence determination, linkage analysis. ucdavis.edu |
Quantitative Analysis of Para-Lacto-N-hexaose Analogues in Complex Biological Matrices for Research Purposes
Quantifying specific glycans within complex biological matrices such as milk, plasma, or cell extracts is crucial for many research applications. The method of choice for this task is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often operating in a targeted mode like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) masonaco.org.
While specific studies detailing the quantification of the this compound in biological matrices are not widely published, a robust methodology can be established based on protocols for other human milk oligosaccharides (HMOs) masonaco.org. The general workflow involves:
Sample Preparation : Extraction of the oligosaccharide fraction from the biological matrix, which may involve protein precipitation, centrifugation, and solid-phase extraction (SPE) to remove interfering substances like salts and lipids.
Chromatographic Separation : Use of a HILIC column to separate the target analogue from isomers and other matrix components.
Mass Spectrometric Detection : Targeted MS/MS is used for its high selectivity and sensitivity. A specific precursor-to-product ion transition is monitored for the analyte.
Quantification : The analyte's concentration is determined by comparing its peak area to a calibration curve. Ideally, this is done using a stable isotope-labeled internal standard that is structurally identical to the analyte. In the absence of such a standard, an external calibration curve generated from a purified analytical reference standard of the this compound can be used masonaco.org.
Careful method validation is required to assess and mitigate potential matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy.
Derivatization Strategies for Enhanced Glycan Detection and Analysis
Chemical derivatization is a powerful strategy employed to improve the analytical properties of glycans. The goals of derivatization can include increasing the sensitivity of detection, improving chromatographic separation, and directing fragmentation in mass spectrometry.
For HPLC and CE with Fluorescence Detection : As neutral glycans lack a native chromophore or fluorophore, derivatization is essential for sensitive detection. Reductive amination is a common approach to attach fluorescent tags to the reducing end of the glycan.
Common Labels : 2-aminobenzamide (2-AB), 2-aminobenzoic acid (2-AA), and 2-aminoacridone (AMAC) are widely used labels that allow for high-sensitivity fluorescence detection ijirmps.orgfrontiersin.org. As noted previously, charged labels like APTS are necessary for CE separation nih.gov.
For Mass Spectrometry : While underivatized glycans can be analyzed, derivatization can significantly enhance performance.
Permethylation : This is one of the most common derivatization techniques in glycomics. All free hydroxyl and N-acetyl groups are converted to methyl ethers and methyl amides, respectively. This modification increases the hydrophobicity and stability of the glycan, leading to improved ionization efficiency in MS and more predictable and informative fragmentation patterns during MS/MS analysis.
Table 3: Common Derivatization Strategies for Glycan Analysis
| Derivatization Strategy | Reagent(s) | Purpose | Analytical Technique(s) | Reference |
|---|---|---|---|---|
| Fluorescent Labeling (Reductive Amination) | 2-Aminobenzamide (2-AB), 2-Aminoacridone (AMAC), 2-Aminobenzoic acid (2-AA) | Adds a fluorescent tag for sensitive detection. | HPLC-FLD, LC-MS | ijirmps.orgfrontiersin.org |
| Charged Fluorescent Labeling | 8-aminopyrene-1,3,6-trisulfonic acid (APTS) | Adds both a charge for electrophoretic mobility and a fluorescent tag. | Capillary Electrophoresis (CE-LIF) | nih.gov |
| Permethylation | Iodomethane, Sodium hydroxide, Dimethyl sulfoxide | Increases hydrophobicity and stabilizes sialic acids, improving ionization efficiency and directing fragmentation. | Mass Spectrometry (MS, MS/MS) | N/A |
Derivatives and Structure Activity Relationship Sar Studies of Para Lacto N Hexaose Analogues
Synthesis of Chemically Modified Para-Lacto-N-hexaose Analogues (e.g., fucosylated, sialylated, and linker-modified forms)
The generation of pLNH analogues with specific chemical modifications is essential for probing their biological functions. Both chemical and enzymatic synthesis strategies have been employed to create a diverse range of these molecules, including those with fucosylation, sialylation, and the attachment of linkers for various applications.
Fucosylated Analogues: Fucosylation, the addition of fucose sugar units, is a common modification of HMOs. The synthesis of fucosylated pLNH analogues can be achieved through both chemical and enzymatic methods. Chemical synthesis provides a high degree of control over the final product structure. researchgate.net Enzymatic synthesis, on the other hand, offers a highly specific and efficient way to introduce fucose residues at defined positions, mimicking the natural biosynthetic pathways.
Sialylated Analogues: Sialylation, the addition of sialic acid residues, is another critical modification that can significantly impact the biological activity of HMOs. Similar to fucosylation, both chemical and chemoenzymatic approaches are utilized for the synthesis of sialylated pLNH analogues. Chemoenzymatic methods, which combine the flexibility of chemical synthesis with the specificity of enzymatic reactions, are particularly powerful for creating complex sialylated structures.
Linker-Modified Forms: To facilitate the study of pLNH and its interactions, analogues are often synthesized with linker molecules. These linkers can be used to attach the glycan to various supports or labels. For example, pLNH analogues have been functionalized with amine linkers, which can then be used for conjugation to proteins or surfaces. elicityl-oligotech.com Other modifications include the attachment of biotin (B1667282) for affinity purification, fluorescein (B123965) for imaging studies, and grafting onto polyacrylamide for the creation of microarrays. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com
| Modification | Type of Analogue | Synthetic Approach | Potential Application |
|---|---|---|---|
| Fucosylation | Fucosylated pLNH | Chemical, Enzymatic | Studying selectin binding, immunomodulation |
| Sialylation | Sialylated pLNH | Chemical, Chemoenzymatic | Investigating Siglec interactions, anti-inflammatory effects |
| Linker Modification | Amine-linker pLNH | Chemical | Conjugation to proteins, surface immobilization |
| Biotinylated pLNH | Chemical | Affinity purification, detection assays | |
| Fluorescein-labeled pLNH | Chemical | Fluorescence microscopy, flow cytometry |
Structure-Activity Relationship Studies in Glycan-Mediated Biological Processes Using In Vitro Models
Understanding the relationship between the structure of pLNH analogues and their biological activity is a key objective in glycoscience. In vitro models are invaluable tools for these structure-activity relationship (SAR) studies, allowing for the controlled investigation of glycan-protein interactions.
The biological functions of glycans are often mediated by their interactions with glycan-binding proteins (GBPs), such as lectins. nih.gov By systematically modifying the structure of pLNH and assessing the impact on its binding to specific GBPs, researchers can elucidate the key structural features required for recognition and activity.
A powerful technique for high-throughput SAR studies is the use of glycan microarrays. nih.gov In this approach, a collection of different pLNH analogues is immobilized on a solid surface, creating a microarray. This array can then be incubated with a fluorescently labeled GBP to determine the binding affinity of the protein to each analogue. By comparing the binding signals across the array, a detailed picture of the SAR can be obtained. nih.gov
Competitive binding assays are another important in vitro method for SAR studies. mdpi.com In these experiments, the ability of a pLNH analogue to inhibit the binding of a known glycan ligand to its GBP is measured. This provides a quantitative measure of the analogue's binding affinity and can be used to rank a series of analogues in terms of their potency. mdpi.com
While specific SAR data for a wide range of pLNH analogues is still emerging, these in vitro models provide a robust framework for future investigations into how modifications such as fucosylation, sialylation, and changes to the underlying glycan backbone influence their interactions with biologically important proteins.
| In Vitro Model | Principle | Information Obtained |
|---|---|---|
| Glycan Microarrays | Immobilization of various pLNH analogues on a surface and incubation with a labeled glycan-binding protein. | High-throughput screening of binding affinities; identification of key structural motifs for recognition. |
| Competitive Binding Assays | Measurement of the ability of a pLNH analogue to inhibit the binding of a known ligand to its receptor. | Quantitative determination of binding affinity (e.g., IC50); ranking of analogue potency. |
| Surface Plasmon Resonance (SPR) | Immobilization of a pLNH analogue or a glycan-binding protein on a sensor chip to measure binding kinetics. | Real-time analysis of association and dissociation rates; determination of binding affinity (KD). |
Design and Synthesis of Glycomimetics and Conformationally Constrained Analogues
While chemically modified analogues are valuable tools, the development of glycomimetics and conformationally constrained analogues represents a more advanced approach to modulating the biological activity of pLNH. These compounds are designed to mimic the structure and function of the natural glycan but with improved properties such as enhanced stability, bioavailability, and binding affinity. nih.govunimi.it
Glycomimetics: Glycomimetics are molecules that mimic the essential features of a carbohydrate required for biological recognition but have a non-carbohydrate backbone. unimib.itresearchgate.net This can involve replacing the glycosidic oxygen with other atoms (e.g., sulfur in thioglycosides or carbon in C-glycosides) or modifying the sugar rings themselves. unimib.it The design of glycomimetics often relies on computational modeling and structural data from glycan-protein complexes to identify the key pharmacophoric groups and their optimal spatial arrangement. nih.gov The goal is to create a more drug-like molecule that retains the desired biological activity of the parent glycan. unimi.it
Conformationally Constrained Analogues: The biological activity of a glycan is often dependent on its three-dimensional shape or conformation. However, oligosaccharides are typically flexible molecules that can adopt multiple conformations in solution. By introducing structural constraints, it is possible to lock the molecule into a specific, biologically active conformation. This can lead to a significant increase in binding affinity and selectivity for its target protein. The synthesis of such constrained analogues is a challenging but rewarding area of research that holds great promise for the development of potent and selective glycan-based therapeutics. nih.gov
The design and synthesis of glycomimetics and conformationally constrained analogues of pLNH are still in their early stages. However, the general principles established for other carbohydrate systems provide a clear roadmap for the future development of these novel compounds.
| Analogue Type | Design Principle | Potential Advantages | Synthetic Challenge |
|---|---|---|---|
| Glycomimetics | Mimic the essential binding features of pLNH with a non-carbohydrate scaffold. | Improved metabolic stability, bioavailability, and potentially higher affinity. | Complex multi-step synthesis; requires detailed structural information of the target interaction. |
| Conformationally Constrained Analogues | Introduce structural modifications to restrict the flexibility of the pLNH backbone and lock it into a bioactive conformation. | Increased binding affinity and selectivity due to reduced entropic penalty upon binding. | Difficult to predict the optimal constraining strategy; synthetically demanding. |
Research Applications and Future Directions in Para Lacto N Hexaose Analogue Studies
Para-Lacto-N-hexaose Analogues as Biochemical Probes and Tools in Glycobiology Research
Para-Lacto-N-hexaose analogues are instrumental as biochemical probes for elucidating the complex world of protein-carbohydrate interactions. elicityl-oligotech.com To facilitate their use as tools, these analogues are often chemically modified with functional groups, such as biotin (B1667282) or fluorescent dyes, or equipped with linkers for immobilization on various surfaces. elicityl-oligotech.com These modifications allow for the qualitative and quantitative study of glycan-binding proteins (GBPs), including lectins, which are crucial for a myriad of biological processes.
One of the primary applications of functionalized para-Lacto-N-hexaose analogues is in the development of glycan arrays. nih.gov In this high-throughput method, the glycan analogue is immobilized on a solid support, such as a glass slide, and then incubated with a sample containing potential binding partners. This allows for the rapid screening of interactions between the specific glycan structure and a wide range of proteins, antibodies, or even whole cells. nih.govfrontiersin.org
Furthermore, when immobilized on a solid matrix like agarose (B213101) gel, para-Lacto-N-hexaose analogues serve as powerful tools for affinity chromatography. elicityl-oligotech.com This technique enables the purification and isolation of specific GBPs from complex biological mixtures. nih.gov The high specificity of the glycan-protein interaction allows for the efficient capture of target proteins, which can then be eluted and further characterized. nih.gov
Fluorescently labeled para-Lacto-N-hexaose analogues are also valuable for in vitro and cellular imaging studies. nih.govmdpi.com These probes can be used to visualize the localization of specific glycan structures on the cell surface or to track their uptake and trafficking within cells. nih.govmdpi.com Such studies provide insights into the dynamic nature of glycan interactions and their roles in cellular processes.
| Functionalization | Application | Description |
|---|---|---|
| Biotin | Glycan arrays, ELISA-type assays | The high-affinity interaction between biotin and streptavidin allows for the immobilization of the glycan on streptavidin-coated surfaces or detection using streptavidin-conjugated enzymes or fluorophores. elicityl-oligotech.com |
| Fluorescein (B123965) | Fluorescence-based detection, cellular imaging | Allows for the direct visualization of the glycan and its binding partners using fluorescence microscopy or flow cytometry. elicityl-oligotech.com |
| Linker for Gel Grafting | Affinity chromatography | Enables the covalent attachment of the glycan to a solid support, creating a stationary phase for the purification of glycan-binding proteins. elicityl-oligotech.com |
| Polyacrylamide (PAA) Conjugates | Solid-phase assays | The PAA backbone allows for the multivalent presentation of the glycan, which can enhance binding avidity to proteins. These conjugates can be immobilized on surfaces for various binding studies. elicityl-oligotech.com |
Potential as Analytical Standards and Reference Materials in Glycan Research
The structural complexity and isomeric diversity of glycans present significant analytical challenges. researchgate.net High-purity, well-characterized para-Lacto-N-hexaose analogues are therefore essential as analytical standards and reference materials to ensure the accuracy and reproducibility of glycan analysis. researchgate.net
These standards are crucial for the validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.comnih.gov By using a known standard, researchers can confirm the performance of their analytical system, including parameters like retention time, mass accuracy, and fragmentation patterns.
In quantitative glycomics, para-Lacto-N-hexaose analogue standards can be used to create calibration curves for the accurate quantification of this specific glycan in biological samples. They can also serve as internal standards to correct for variations in sample preparation and instrument response.
The quality of these analytical standards is paramount. They are typically subjected to rigorous characterization using a suite of analytical techniques to confirm their identity and purity.
| Analytical Technique | Purpose | Information Obtained |
|---|---|---|
| Quantitative Nuclear Magnetic Resonance (qNMR) | Structural verification and purity assessment | Provides detailed information about the chemical structure, including the sequence of monosaccharides, the anomeric configuration of glycosidic linkages, and the position of substituents. The signal intensity can be used to determine the purity of the sample. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI) | Molecular weight determination | Confirms the molecular weight of the glycan, providing evidence of its composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis | Separates the target glycan from any impurities, allowing for the assessment of its purity based on the chromatogram. |
Challenges and Opportunities in the Scalable Production of Para-Lacto-N-hexaose Analogues for Academic Research
The availability of sufficient quantities of pure para-Lacto-N-hexaose analogues is a significant bottleneck for their widespread use in academic research. nih.gov The production of these complex oligosaccharides is challenging, whether through chemical or enzymatic approaches. nih.govnih.gov
Chemoenzymatic synthesis offers a promising alternative that combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govmdpi.com In this approach, a chemically synthesized core structure can be elongated by specific glycosyltransferases. While this can simplify the synthesis and improve stereoselectivity, the availability and cost of the required enzymes can be a limiting factor. glycodepot.com
Emerging Research Areas and Unexplored Biological Roles at the Molecular Level
While the roles of some human milk oligosaccharides (HMOs) are becoming increasingly understood, the specific biological functions of para-Lacto-N-hexaose and its analogues at the molecular level remain largely unexplored. nih.gov Emerging research suggests that these complex glycans may play important roles in host-pathogen interactions, immune modulation, and cell signaling. nih.govnih.gov
One promising area of future research is the investigation of the interactions between para-Lacto-N-hexaose analogues and the lectins of pathogenic and commensal microbes. nih.gov It is plausible that these glycans could act as decoy receptors, preventing the adhesion of pathogens to host cells, or alternatively, they may promote the growth of beneficial gut bacteria. nih.gov Detailed binding studies using purified para-Lacto-N-hexaose analogues could identify novel microbial lectins that recognize this specific glycan structure. nih.govnih.gov
The immunomodulatory properties of para-Lacto-N-hexaose analogues also warrant further investigation. Structurally related HMOs have been shown to influence immune cell responses, and it is possible that para-Lacto-N-hexaose analogues could modulate signaling pathways in immune cells, such as macrophages or dendritic cells, thereby influencing the inflammatory response. mdpi.com
Furthermore, the potential for these glycans to interact with endogenous human lectins and modulate cellular signaling pathways is an exciting and largely unexplored area. nih.gov Such interactions could have implications for a variety of physiological processes, from cell growth and differentiation to intercellular communication. The availability of synthetic para-Lacto-N-hexaose analogues provides the necessary tools to begin to unravel these potential biological roles at the molecular level.
Q & A
Q. How do researchers identify gaps in existing studies on para-lacto-N-hexaose analogues?
Begin by conducting a systematic literature review focused on structural analogs of human milk oligosaccharides (HMOs), particularly para-lacto-N-hexaose. Use databases like PubMed and Scopus, filtering for studies on synthesis, bioactivity, and analytical characterization. Critically evaluate inconsistencies in reported bioactivity (e.g., prebiotic vs. immunomodulatory effects) and unresolved questions about isomer-specific interactions .
Q. What analytical techniques are essential for characterizing para-lacto-N-hexaose analogues?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is critical for quantifying purity and distinguishing isomers. Nuclear magnetic resonance (NMR), particularly 2D - HSQC, resolves structural ambiguities in glycosidic linkages. Mass spectrometry (MS) with ion mobility separates co-eluting isomers, ensuring accurate structural assignments .
Q. How should experimental designs control for batch variability in synthetic para-lacto-N-hexaose analogues?
Implement orthogonal purification steps (e.g., size-exclusion followed by ion-exchange chromatography) to minimize impurities. Use standardized reference materials (e.g., certified HMOs) for instrument calibration. Include triplicate biological replicates and negative controls (e.g., lactose-only groups) to isolate compound-specific effects .
Q. What statistical frameworks ensure reproducibility in para-lacto-N-hexaose bioactivity studies?
Apply mixed-effects models to account for variability in cell culture or animal models. Pre-specify primary endpoints (e.g., cytokine levels, microbial diversity indices) and adjust for multiple comparisons using Benjamini-Hochberg correction. Adhere to NIH preclinical reporting guidelines, including detailed sample size justifications and raw data archiving .
Q. How can researchers structure a literature review to contextualize para-lacto-N-hexaose within HMO research?
Organize findings by (1) structural classification of HMOs, (2) synthetic pathways for hexaose analogues, and (3) functional studies (e.g., gut microbiota modulation, pathogen inhibition). Highlight discrepancies, such as conflicting reports on dose-dependent bifidogenic effects, and propose mechanistic hypotheses for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in para-lacto-N-hexaose analogue bioactivity across studies?
Conduct meta-analyses stratified by model systems (e.g., in vitro vs. murine) and dosing regimens. Use pathway enrichment analysis to identify context-dependent mechanisms (e.g., TLR4 signaling in immunomodulation vs. carbohydrate metabolism in microbiota studies). Validate findings with isotopic labeling to track metabolite flux .
Q. How can researchers optimize synthetic routes for para-lacto-N-hexaose analogues with >95% purity?
Compare enzymatic (e.g., glycosyltransferase cascades) vs. chemoenzymatic approaches, emphasizing yield and scalability. Monitor reaction intermediates via real-time MS and optimize protecting group strategies to minimize side products. Validate purity using multi-detector HPLC systems .
Q. What methodologies integrate multi-omics data to elucidate para-lacto-N-hexaose mechanisms?
Combine transcriptomics (RNA-seq of intestinal epithelial cells) with metabolomics (LC-MS of fecal samples) to map host-microbe interactions. Use network analysis tools like Cytoscape to identify hub genes/metabolites (e.g., butyrate, IL-22) and validate via CRISPR-Cas9 knockout models .
Q. How do predictive modeling approaches enhance this compound design?
Apply molecular dynamics simulations to assess binding affinities for lectins (e.g., DC-SIGN) or transporters (e.g., SGLT1). Train machine learning models on existing HMO bioactivity datasets to prioritize analogues with desired properties (e.g., resistance to enzymatic degradation) .
Q. What experimental controls mitigate confounding factors in in vivo para-lacto-N-hexaose studies?
Use germ-free vs. conventionalized mice to isolate microbiota-dependent effects. Pair feeding controls to account for caloric differences in HMO-supplemented diets. Include isomeric controls (e.g., lacto-N-neohexaose) to confirm structure-specific bioactivity .
Q. How should researchers address cross-disciplinary challenges in translating para-lacto-N-hexaose findings?
Collaborate with computational biologists to model host-pathogen interactions and clinicians to design pilot trials. Establish standardized protocols for compound storage (e.g., lyophilization under argon) to ensure batch consistency across labs .
Q. What ethical frameworks govern para-lacto-N-hexaose research involving human-derived samples?
Follow institutional review board (IRB) protocols for informed consent in breast milk donation studies. Anonymize donor metadata and disclose potential conflicts of interest (e.g., industry partnerships) in publications .
Q. How can longitudinal studies assess the stability of para-lacto-N-hexaose analogues in complex matrices?
Use accelerated stability testing (40°C/75% RH) with periodic HPLC-ELSD analysis. Simulate gastric conditions (pepsin, low pH) and colonic fermentation (fecal inocula) to quantify degradation products. Correlate stability with bioactivity retention via dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
